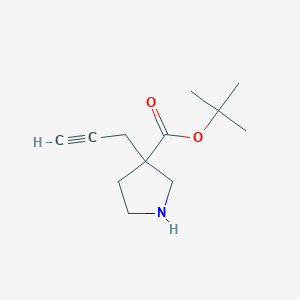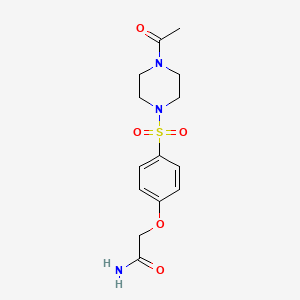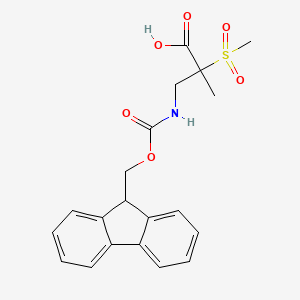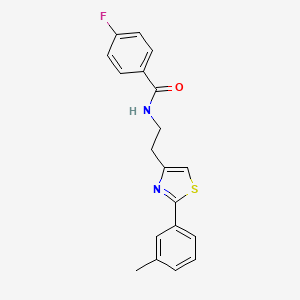
3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-8-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related furan and quinoline derivatives typically involves palladium-catalyzed cyclization processes or other catalytic methods that enhance yield and selectivity. For instance, Lindahl et al. (2006) developed a new synthesis for the furo[3,2-c]quinolin-4(5H)-one heterocycle using a palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide, optimized through various catalysts, bases, and solvents (Lindahl et al., 2006). Similarly, Jiang et al. (2014) demonstrated an efficient synthesis of 2,5-diimino-furans via palladium-catalyzed cyclization, highlighting the versatility of palladium catalysis in synthesizing complex furan derivatives (Jiang et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated through spectroscopic methods, including NMR, FTIR, and sometimes X-ray crystallography, providing insights into the compound's configuration and conformation. Kariuki et al. (2022) determined the structure of a similar acrylamide derivative using NMR spectroscopy and single crystal X-ray diffraction, showcasing the importance of these techniques in confirming molecular structures (Kariuki et al., 2022).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, such as ene-reduction, annulation, and electrophilic substitution, which are crucial for further modifications and applications. Jimenez et al. (2019) reported on the enantioselective ene-reduction of a similar furan acrylamide, highlighting the potential for creating stereogenic centers through biotransformation (Jimenez et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments and applications. These properties are typically investigated through differential scanning calorimetry (DSC) and solubility studies, as demonstrated by Bankova et al. (1998) for copolymers of related quinolinyl acrylates (Bankova et al., 1998).
Wissenschaftliche Forschungsanwendungen
Anti-cancer Potential
Research indicates that quinoline derivatives, including compounds structurally related to 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-8-yl)acrylamide, exhibit significant anti-cancer activity. For instance, a study demonstrated that various quinoline acrylamides showed cytotoxic activity against breast cancer cell lines, suggesting their potential as anti-cancer agents (Ghorab & Alsaid, 2015). Furthermore, focused library development of 2-phenylacrylamides, which includes similar compounds, identified several analogues with broad-spectrum cytotoxicity, underscoring their relevance in cancer research (Tarleton et al., 2013).
Green Chemistry and Biocatalysis
The compound has been studied in the context of green chemistry. A notable example is the ene-reduction of E-2-cyano-3(furan-2-yl) acrylamide by marine and terrestrial fungi, emphasizing the use of eco-friendly biocatalysts in synthesizing related compounds (Jimenez et al., 2019).
Agricultural Applications
There is also evidence of its use in agriculture. For example, derivatives of 2-cyanoacrylates, similar in structure, have shown effectiveness as herbicidal agents, pointing to potential agricultural applications (Wang et al., 2004).
Organic Solar Cells
Studies have also explored the use of related compounds in the development of organic solar cells. A study on a soluble asymmetric acrylonitrile derivative, closely related to the compound , showed its potential as an electron acceptor in bulk heterojunction organic solar cells (Kazici et al., 2016).
Advanced Material Synthesis
The compound and its derivatives are also significant in the synthesis of advanced materials. For instance, the synthesis and herbicidal activity of acrylates closely related to the compound contribute to the development of novel herbicides (Wang et al., 2004). Additionally, studies on quinoline derivatives have applications in designing synthetic compounds with varied pharmacological properties (Guenfoud et al., 2012).
Molecular Docking and Computational Studies
There is a growing interest in using computational methods like molecular docking for studying the properties of these compounds. For example, 8-aminoquinoline appended acylthiourea derivatives have been investigated for their chemosensing, molecular docking, and antioxidant properties, indicating the compound's potential in computational chemistry and drug design (Kalaiyarasi et al., 2019).
Eigenschaften
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyano-N-quinolin-8-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O2/c24-19-8-2-1-7-18(19)21-11-10-17(29-21)13-16(14-25)23(28)27-20-9-3-5-15-6-4-12-26-22(15)20/h1-13H,(H,27,28)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCOAVYCHRMBET-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC4=C3N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC4=C3N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-8-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2483636.png)
![3-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2483637.png)





![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2483646.png)

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2483649.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2483650.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2483655.png)
